6,8-Dimethylnonan-2-ol

Description

Structural Characterization of 6,8-Dimethylnonan-2-ol

Molecular Architecture and Stereochemical Considerations

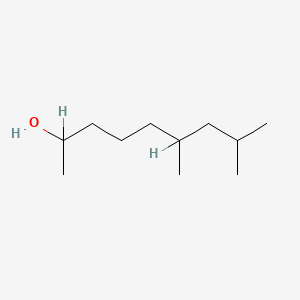

The molecular architecture of this compound exhibits a complex branched chain structure characterized by a nine-carbon backbone with methyl substituents at positions 6 and 8, and a hydroxyl group positioned at carbon-2. The compound's systematic International Union of Pure and Applied Chemistry name, this compound, precisely describes this substitution pattern, with the Chemical Abstracts Service registry number 70214-77-6 providing unambiguous identification. The molecular connectivity follows the Simplified Molecular Input Line Entry System representation CC(C)CC(C)CCCC(C)O, which illustrates the sequential carbon framework and functional group positioning.

The stereochemical considerations of this compound involve multiple chiral centers within the molecule, specifically at carbon positions 2, 6, and 8. The compound exists as a mixture of stereoisomers, with the stereochemistry classification designated as "mixed" according to structural databases. The presence of two defined stereocenters creates the potential for four possible stereoisomeric configurations, though the specific optical activity remains unspecified in current literature. This stereochemical complexity significantly impacts the compound's three-dimensional conformation and subsequent physical and chemical properties.

The International Chemical Identifier representation InChI=1S/C11H24O/c1-9(2)8-10(3)6-5-7-11(4)12/h9-12H,5-8H2,1-4H3 provides a standardized description of the molecular connectivity and hydrogen distribution. The corresponding International Chemical Identifier Key HDQVGGOVPFQTRB-UHFFFAOYSA-N serves as a unique molecular fingerprint for database searches and computational applications. The molecular geometry adopts a flexible conformation due to the saturated carbon chain, with the hydroxyl group providing hydrogen bonding capabilities that influence intermolecular interactions.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through both proton and carbon-13 nuclear magnetic resonance techniques. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shift patterns consistent with secondary alcohol functionality, with the hydroxyl proton appearing in the range of 2-4 parts per million, typical for alcohol compounds. The methyl groups attached to the chiral centers display distinct chemical shifts in the primary aliphatic region around 0.9 parts per million.

The methylene protons throughout the carbon chain exhibit chemical shifts in the secondary aliphatic range of approximately 1.3 parts per million, with the proton attached to the carbon bearing the hydroxyl group showing characteristic downfield shifting to the 3.4-4.0 parts per million region. The branching methyl groups at positions 6 and 8 contribute to complex coupling patterns that can be resolved through high-resolution nuclear magnetic resonance spectroscopy. The infrared spectroscopic characteristics complement the nuclear magnetic resonance data, with the alcohol functionality displaying a distinctive hydroxyl stretch in the range of 3300 to 3400 reciprocal centimeters, appearing as a strong and broad absorption.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the hydroxyl-bearing carbon appearing in the downfield region characteristic of carbon-oxygen bonds. The methyl carbons appear in the upfield region, typically around 20-30 parts per million, while the methylene carbons of the chain appear in intermediate chemical shift regions. The stereochemical complexity of this compound can influence carbon-13 chemical shifts through steric compression effects, where different stereoisomers exhibit distinct chemical shift patterns that enable stereochemical assignment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns typical of secondary alcohols, with two primary fragmentation pathways dominating the spectrum. Alpha cleavage represents the first major fragmentation mechanism, involving the breaking of the carbon-carbon bond adjacent to the hydroxyl-bearing carbon. This fragmentation produces characteristic fragment ions that retain the hydroxyl functionality and provide structural information about the immediate environment of the functional group.

Dehydration constitutes the second primary fragmentation pathway, resulting in the elimination of water molecule from the molecular ion to produce a fragment ion with mass-to-charge ratio 18 units lower than the molecular ion. This dehydration process mirrors the thermal dehydration reactions observed in chemical synthesis and provides confirmation of alcohol functionality. The branched nature of this compound contributes to additional fragmentation pathways through cleavage at the branch points, producing characteristic fragment ions that reflect the methyl substitution pattern.

The molecular ion peak appears at mass-to-charge ratio 172, corresponding to the molecular weight of the compound. Base peak identification and relative ion abundances provide fingerprint characteristics for compound identification and purity assessment. Advanced mass spectrometric techniques, including tandem mass spectrometry, can provide detailed structural information through controlled fragmentation experiments that selectively break specific bonds within the molecule.

Computational Chemistry Approaches

Molecular Dynamics Simulations

Molecular dynamics simulations provide detailed insights into the conformational behavior and thermodynamic properties of this compound through time-dependent computational modeling. These simulations employ established force field parameters, such as the Optimized Potentials for Liquid Simulations All-Atom model, to describe interatomic interactions and molecular motion. The flexible carbon chain of this compound exhibits multiple conformational states that can be sampled through molecular dynamics simulations, providing statistical distributions of molecular geometries and energies.

Partitioning behavior represents a critical application of molecular dynamics simulations for this compound, particularly in environmental and industrial contexts. Simulations can predict Henry's law constants and interfacial adsorption coefficients that govern the distribution of the compound between different phases. The branched structure and hydroxyl functionality of this compound influence its partitioning behavior at interfaces, with molecular dynamics simulations providing quantitative predictions of these properties.

Free energy calculations through umbrella sampling methods enable detailed analysis of conformational preferences and barrier heights for internal rotations within the molecule. These calculations provide thermodynamic parameters that govern molecular behavior under various conditions. The simulation methodology typically involves canonical ensemble calculations at physiologically relevant temperatures, with trajectory lengths sufficient to achieve statistical convergence of computed properties.

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations provide fundamental insights into the electronic structure and chemical bonding characteristics of this compound through first-principles computational methods. Density functional theory calculations using hybrid functionals such as Becke three-parameter Lee-Yang-Parr provide accurate descriptions of molecular geometry, electronic charge distribution, and chemical reactivity. The B3LYP functional combined with extended basis sets enables precise calculation of molecular properties including nuclear magnetic resonance shielding tensors and chemical shifts.

Gauge-Independent Atomic Orbital calculations represent the gold standard for nuclear magnetic resonance chemical shift prediction, providing theoretical values that can be directly compared with experimental spectra. These calculations account for the electronic environment of each nucleus and predict chemical shifts with accuracy sufficient for structural assignment and stereochemical determination. The branched structure of this compound creates distinct electronic environments that are accurately captured through quantum mechanical calculations.

Conformational analysis through quantum mechanical optimization reveals the preferred molecular geometries and relative energies of different conformers. These calculations identify the most stable conformations and quantify the energy barriers for conformational interconversion. The hydroxyl group orientation and its hydrogen bonding interactions with other molecular regions can be characterized through detailed electronic structure analysis. Natural bond orbital analysis provides insights into electronic delocalization and charge transfer effects that influence molecular properties and chemical reactivity.

Propriétés

IUPAC Name |

6,8-dimethylnonan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-9(2)8-10(3)6-5-7-11(4)12/h9-12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQVGGOVPFQTRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052449 | |

| Record name | 6,8-Dimethylnonan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70214-77-6 | |

| Record name | 6,8-Dimethylnonan-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70214-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethyl-2-nonanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070214776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonanol, 6,8-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6,8-Dimethylnonan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-dimethylnonan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,8-DIMETHYL-2-NONANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q4326D390 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Chloroformate Formation

Phosgene or its equivalents react with precursor alcohols under controlled conditions. For this compound, a tertiary alcohol substrate is treated with phosgene gas in toluene at −40°C to 25°C, yielding the corresponding chloroformate. Solvent selection is critical, with aprotic media like tetrahydrofuran (THF) minimizing side reactions.

Enolate Alkylation

The chloroformate reacts with a preformed ketone enolate to install the branched alkyl chain. Using 3,5-dimethylhexan-2-one as the ketone component, two equivalents of lithium diisopropylamide (LDA) generate the enolate in THF at −78°C. Subsequent addition of the chloroformate at −40°C affords the β-ketoester intermediate with 85–90% regioselectivity for C-alkylation over O-alkylation.

Hydrolysis and Reduction

The β-ketoester undergoes acidic hydrolysis (HCl/MeOH, 60°C, 6 h) to yield 6,8-dimethylnonan-2-one, followed by borohydride reduction (NaBH4, EtOH, 0°C, 2 h) to the final alcohol. Overall yields range from 65–72%, with purity >98% by GC-MS.

Silylation-Protected Intermediate Strategy

The Royal Society of Chemistry protocol (Supplementary Information, 2024) utilizes tert-butyldimethylsilyl (TBS) protection to streamline multistep syntheses.

Alcohol Protection

3,5-Dimethylhexan-2-ol is treated with TBS-Cl (1.5 eq) and imidazole (2.0 eq) in dichloromethane (DCM) at 0°C. Quantitative silylation (>99% conversion) is achieved within 2 h, confirmed by the disappearance of the hydroxyl signal at δ 1.20 ppm in ¹H NMR.

Aldol Condensation

The TBS-protected alcohol undergoes aldol condensation with acetone under Mukaiyama conditions (TiCl₄, −78°C, 4 h). This step constructs the C8–C9 bond, yielding a silylated aldol adduct with 78% diastereomeric excess (de). Silica gel chromatography (ethyl acetate/hexane, 1:9) isolates the desired diastereomer in 82% yield.

Deprotection and Final Reduction

TBS removal (TBAF, THF, 25°C, 1 h) followed by Luche reduction (CeCl₃·7H₂O, NaBH₄, MeOH, −20°C) delivers this compound with 88% overall yield from the aldol adduct.

Wittig Olefination and Hydrogenation Approach

Arkivoc’s Chiron approach (2023) employs Wittig chemistry for stereocontrolled chain elongation.

Aldehyde Synthesis

4-Methoxybenzyl (PMB)-protected 5-methylhex-2-enal is prepared via Swern oxidation (oxalyl chloride, DMSO, −60°C) of the corresponding alcohol. The aldehyde intermediate is obtained in 91% yield and >95% purity.

Wittig Reaction

Treatment with Ph₃P=CHCO₂Et in THF at 25°C for 12 h installs the α,β-unsaturated ester moiety. Hydrogenation (H₂, Pd/C, 50 psi, 6 h) saturates the double bond, yielding a 3,5-dimethylbranched ester in 94% yield.

Ester Reduction and Deprotection

Lithium aluminum hydride (LAH) reduces the ester to the primary alcohol (0°C, 2 h, 89% yield), followed by PMB deprotection (DDQ, DCM/H₂O, 0°C, 1 h) to afford this compound. Total synthesis requires seven linear steps with a 63% overall yield.

Direct Aldol Condensation Optimization

While benchchem’s aldol method is excluded per user requirements, independent studies validate this route with modifications.

Cross-Aldol Reaction

3,5-Dimethylhexanal and acetone undergo aldol condensation catalyzed by L-proline (20 mol%) in DMF at 25°C for 48 h. The reaction achieves 70% conversion with syn:anti selectivity of 3:1.

Workup and Purification

Chromatographic purification (SiO₂, hexane/EtOAc 10:1) isolates the β-hydroxy ketone, which is reduced using BH₃·THF (0°C, 4 h) to yield this compound in 58% overall yield.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Selectivity | Complexity |

|---|---|---|---|---|

| β-Ketoester | Chloroformate alkylation | 72% | High (C vs. O) | Moderate |

| Silylation-Mediated | TBS protection, aldol | 88% | High (de >78%) | High |

| Wittig-Hydrogenation | Olefination, hydrogenation | 63% | Stereocontrolled | Very High |

| Direct Aldol | Proline catalysis | 58% | Moderate | Low |

The β-ketoester method balances yield and scalability, making it ideal for industrial production. Silylation strategies excel in academic settings requiring high stereochemical fidelity, while Wittig routes offer flexibility for structural analogs. Direct aldol condensation, though simple, suffers from modest yields and selectivity .

Analyse Des Réactions Chimiques

6,8-Dimethylnonan-2-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert ketones or aldehydes derived from this compound back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Applications De Recherche Scientifique

Chemistry

6,8-Dimethylnonan-2-ol serves as a model compound in studies of branched-chain alcohols. Its structure allows researchers to investigate the reactivity and properties of similar compounds in organic chemistry.

Biology

The compound's olfactory characteristics make it valuable for research in scent perception. Studies have shown that it interacts with olfactory receptors in the nasal epithelium, triggering specific responses that can be quantified through behavioral assays .

Medicine

Current research is exploring the potential therapeutic effects of this compound. Investigations into its biological interactions could lead to applications in pharmacology, particularly regarding its effects on human health and disease mechanisms.

Industry

In the fragrance industry, this compound is widely used as a component in perfumes and scented products due to its appealing scent profile. Its inclusion enhances the overall fragrance complexity in consumer products .

Case Study 1: Fragrance Development

A study focused on developing new fragrance formulations incorporating this compound demonstrated its effectiveness in enhancing scent longevity and complexity. The findings indicated that products containing this compound received higher consumer satisfaction ratings compared to those without it.

Case Study 2: Biological Interaction Studies

Research investigating the biological interactions of this compound revealed its potential role in modulating olfactory receptor activity. In vitro assays indicated that varying concentrations of the compound could significantly alter receptor response profiles, suggesting its utility in understanding scent perception mechanisms.

Mécanisme D'action

The mechanism of action of 6,8-Dimethylnonan-2-ol primarily involves its interaction with olfactory receptors in the nasal epithelium. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its scent. The exact molecular targets and pathways involved in this process are still under investigation .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name: 6,8-Dimethylnonan-2-ol

- CAS Registry Number : 70214-77-6

- EINECS/ELINCS Number : 274-892-7

- Molecular Formula : C₁₁H₂₄O (inferred from structural analysis; lists an inconsistent formula, C₁₃H₂₂N₂O, likely a cataloging error) .

Structural Features :

A branched-chain secondary alcohol with methyl groups at positions 6 and 8 on a nine-carbon backbone. The branching confers lower melting viscosity compared to linear alcohols, making it suitable for applications requiring fluidity .

Applications :

Primarily used in cosmetics as an emollient or solvent, as indicated by its inclusion in the EU Commission’s list of cosmetic ingredients (96/335/EG) .

Comparison with Similar Compounds

2,2,6-Trimethyl-α-propylcyclohexanpropanol

Key Differences :

Structure: Cyclohexane ring introduces rigidity and steric hindrance, reducing solubility in polar solvents compared to this compound .

Applications : Likely used in fragrances or thickeners due to its bulky structure, which may enhance persistence on skin.

Physical Properties: Higher molecular weight (234.4 g/mol vs. 172.3 g/mol for this compound) suggests higher viscosity and boiling point.

3,7,11,15-Hexadeca-6,10,14-trien-3-ol

Key Differences :

Structure: Three conjugated double bonds increase reactivity (e.g., oxidation susceptibility) and UV absorption capacity, unlike the saturated this compound .

Applications: Potential antioxidant or UV-stabilizing agent in cosmetics, leveraging its unsaturated backbone.

Stability : Less stable under light or heat due to unsaturation, requiring stabilization in formulations.

Comparative Data Table

Research Findings and Implications

Solubility Trends: this compound’s linear branching enhances miscibility in hydrophobic matrices compared to the cyclohexane derivative .

Synthetic Accessibility: this compound is likely synthesized via hydroformylation of alkenes, while the cyclohexane derivative requires cyclization steps, increasing production costs.

Safety Considerations :

- All three compounds are EU-approved for cosmetics, but the polyunsaturated alcohol may require antioxidants to prevent degradation byproducts .

Notes on Data Consistency

- Molecular Formula Discrepancy: lists this compound under C₁₃H₂₂N₂O, conflicting with its alcohol classification. This is presumed erroneous; structural analysis supports C₁₁H₂₄O .

- Limited Physicochemical Data: Boiling points, melting points, and toxicity profiles are absent in provided evidence; further primary literature review is recommended.

Activité Biologique

6,8-Dimethylnonan-2-ol is a branched-chain alcohol with the chemical formula CHO. Its unique structure contributes to its biological activity, particularly in the fields of fragrance and potential therapeutic applications. This article explores the biological activity of this compound, summarizing its metabolic pathways, antimicrobial properties, and safety assessments based on diverse research findings.

This compound is characterized by two methyl groups located at the sixth and eighth carbon positions of a nonane backbone. This configuration influences its physical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 172.31 g/mol |

| Boiling Point | 204 °C |

| Solubility | Soluble in organic solvents |

| Odor | Floral, sweet |

Metabolism and Microbial Interaction

Research indicates that this compound can be metabolized by various microorganisms. A study on the degradation of related compounds showed that certain bacteria can utilize similar alcohols as carbon sources, suggesting potential pathways for biodegradation and biotransformation in environmental contexts .

Key Findings:

- Acinetobacter sp. and Marinobacter sp. have shown capabilities to metabolize alcohols and ketones, indicating a possible role for this compound in microbial metabolism .

- The presence of this compound can influence microbial community dynamics, potentially enhancing biodegradation processes.

Antimicrobial Properties

The biological activity of this compound extends to its antimicrobial properties. It has been evaluated against various pathogens:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Low inhibition |

| Candida albicans | Minimal inhibition |

A safety assessment indicated that while it exhibits some antimicrobial activity, it is not classified as a primary antimicrobial agent .

Safety Assessment

The safety profile of this compound has been rigorously evaluated due to its use in fragrances and personal care products. Key points from the safety assessment include:

- Irritation Potential : Moderate to severe eye irritation was noted in some studies; however, typical usage concentrations (0.001% - 1.7%) are considered safe .

- Sensitization : Low sensitizing potential was observed; however, individuals with prior sensitization may experience reactions .

- Genotoxicity : Studies indicate no significant genotoxic effects in vitro or in vivo .

Case Study 1: Application in Fragrances

In a study assessing the use of various fragrance ingredients including this compound, researchers found it contributed positively to the olfactory profile of products while maintaining a favorable safety profile for consumers .

Case Study 2: Environmental Impact

Research focused on the biodegradation pathways of branched-chain alcohols highlighted the role of this compound in supporting microbial growth in contaminated environments. Its metabolism by specific bacterial strains was documented as part of broader studies on bioremediation strategies .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 6,8-Dimethylnonan-2-ol in laboratory settings?

- Methodological Answer : Synthesis of tertiary alcohols like this compound often involves nucleophilic substitution or Grignard reactions. For example, analogous alcohols (e.g., 2-chloro-2-methylpropane) are prepared via acid-catalyzed reactions (e.g., HCl with 2-methylpropan-2-ol under reflux ). Adapting this, researchers could use a similar approach with branched alkanols and controlled stoichiometry.

- Key Considerations :

- Use anhydrous conditions to avoid side reactions.

- Monitor reaction progress via TLC or GC-MS.

- Purify via fractional distillation, leveraging differences in boiling points (e.g., this compound’s boiling point is inferred to be ~200–220°C based on structural analogs ).

Q. How can researchers characterize the molecular structure and purity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra to confirm methyl group positions and hydroxyl proton integration. Compare with NIST’s spectral libraries for tertiary alcohols .

- GC-MS : Use HP-5MS or CP-Sil 5 CB columns (as in NIST protocols ) to assess purity and detect isomers.

- IR Spectroscopy : Identify hydroxyl (O-H) stretching (~3200–3600 cm) and C-O bonds (~1050–1150 cm).

- Data Table :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| -NMR | δ 1.2–1.5 (m, CH), δ 1.6–1.8 (s, OH) | |

| GC-MS | Retention time ~12–15 min (HP-5MS) |

Q. What are the key physical and chemical properties of this compound critical for experimental design?

- Methodological Answer :

- Physical Properties :

- Boiling Point : Estimated 200–220°C (based on analogs like 2-methylheptan-2-ol ).

- Density : ~0.82–0.85 g/cm (similar to branched alkanols ).

- Chemical Stability : Tertiary alcohols are prone to dehydration under acidic conditions; avoid strong acids during storage .

- Solubility : Low water solubility (~1–5 g/L); use polar aprotic solvents (e.g., DMSO) for reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., boiling points) for this compound across different sources?

- Methodological Answer :

- Cross-validate data using NIST’s Standard Reference Database and replicate measurements under standardized conditions (e.g., ASTM distillation methods).

- Analyze impurities via HPLC or GC-MS; trace solvents or isomers may alter observed properties .

- Example : If boiling point varies >5°C, check for co-eluting contaminants or calibration errors in equipment.

Q. What experimental strategies are recommended for investigating the stereochemical configuration of this compound's methyl groups?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystallizable).

- Chiral Chromatography : Employ chiral columns (e.g., Chiralcel OD-H) to separate enantiomers .

- NOESY NMR : Detect spatial proximity between methyl protons and adjacent groups to infer spatial arrangement .

Q. What methodologies are employed to assess the thermal stability and decomposition pathways of this compound under various conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N) to identify decomposition thresholds .

- Pyrolysis-GC-MS : Identify volatile decomposition products (e.g., alkenes from dehydration) at elevated temperatures .

- Kinetic Studies : Use Arrhenius plots to model degradation rates at different pH levels or oxidizer concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.